Sodium 2,3-dichlorobenzoate

説明

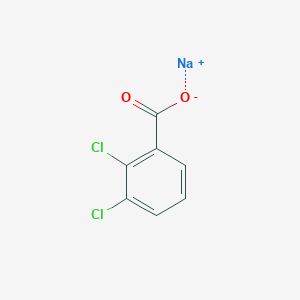

Sodium 2,3-dichlorobenzoate is an organic compound with the molecular formula C7H3Cl2NaO2. It is a sodium salt derivative of 2,3-dichlorobenzoic acid. This compound is primarily used in research and industrial applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions: Sodium 2,3-dichlorobenzoate can be synthesized through the neutralization of 2,3-dichlorobenzoic acid with sodium hydroxide. The reaction typically involves dissolving 2,3-dichlorobenzoic acid in a suitable solvent, such as water or ethanol, and then adding a stoichiometric amount of sodium hydroxide. The mixture is stirred until the reaction is complete, and the product is isolated by filtration or evaporation.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency.

化学反応の分析

Types of Reactions: Sodium 2,3-dichlorobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The benzoate moiety can undergo oxidation to form corresponding carboxylate derivatives or reduction to form alcohol derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products:

Substitution Reactions: Products include substituted benzoates with various functional groups.

Oxidation Reactions: Products include carboxylate derivatives.

Reduction Reactions: Products include alcohol derivatives.

科学的研究の応用

Chemistry

- Reagent in Organic Synthesis : Sodium 2,3-dichlorobenzoate serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for various substitution reactions that are critical in organic chemistry.

Biology

- Enzyme Inhibition Studies : The compound is utilized in studies focusing on enzyme inhibition and protein-ligand interactions. It has been shown to inhibit certain enzymes by binding to their active sites, which can affect various biochemical pathways .

- Microbial Studies : Research indicates that this compound enhances microbial dechlorination processes. It has been observed to promote the growth of PCB-dechlorinating microorganisms in contaminated sediments, thereby aiding bioremediation efforts .

Medicine

- Therapeutic Potential : Ongoing research explores the compound's potential therapeutic effects, particularly in drug development aimed at treating various diseases. Its mechanism of action involves interference with metabolic pathways in target cells .

Industrial Applications

This compound is also employed in the production of agrochemicals and pharmaceuticals. Its chemical properties make it suitable for manufacturing dyes and other specialty chemicals used in various industries .

Case Studies

- Microbial PCB Dechlorination : A study investigated the effects of various chlorobenzoates on PCB dechlorination. Results indicated that this compound significantly enhanced the growth of PCB-dechlorinating microorganisms, suggesting its potential use in bioremediation strategies .

- Enzyme Inhibition Research : Another study focused on the enzyme inhibition properties of this compound. It demonstrated that the compound could effectively inhibit certain enzymes involved in metabolic pathways critical for cell survival .

作用機序

The mechanism of action of sodium 2,3-dichlorobenzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

Sodium 2,3-dichlorobenzoate can be compared with other similar compounds, such as:

- Sodium 3,4-dichlorobenzoate

- Sodium 2,4-dichlorobenzoate

- Sodium 2,5-dichlorobenzoate

Uniqueness: The unique positioning of the chlorine atoms in this compound gives it distinct chemical properties compared to its isomers. This positioning affects its reactivity and the types of reactions it can undergo, making it suitable for specific applications that other isomers may not be able to fulfill.

生物活性

Sodium 2,3-dichlorobenzoate (Na-2,3-DCBA) is a chlorinated benzoate compound that has garnered attention for its biological activities, particularly in relation to its effects on plant and microbial systems. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

This compound is a sodium salt of 2,3-dichlorobenzoic acid. Its chemical structure includes two chlorine atoms substituted on the benzene ring at the 2 and 3 positions, which significantly influences its biological interactions. The molecular formula is CHClNaO, and its molecular weight is approximately 209.05 g/mol.

1. Plant Growth Regulation

Research has indicated that this compound can act as a plant growth regulator by influencing various physiological processes. A study highlighted that compounds similar to sodium 2,3-DCBA can induce defense responses in plants like Arabidopsis thaliana. These responses include the activation of genes related to pathogen resistance, suggesting that sodium 2,3-DCBA may enhance plant immunity against certain pathogens .

2. Microbial Interactions

This compound has been investigated for its effects on microbial communities. It is known to inhibit the growth of specific bacteria while promoting others, which can be beneficial in agricultural settings for controlling pathogenic microbes. For instance, it has been shown to suppress the growth of certain phytopathogens while enhancing beneficial microbial populations in soil .

Case Study 1: Phytotoxicity Assessment

A study conducted on rice crops in Louisiana examined the delayed phytotoxicity syndrome associated with various chlorinated compounds, including this compound. The results indicated that sodium 2,3-DCBA could lead to reduced plant vigor and yield when applied in high concentrations due to its phytotoxic properties .

Case Study 2: Microbial Dechlorination

Research on the microbial dechlorination of chlorinated benzoates demonstrated that specific bacterial strains could effectively degrade this compound under anaerobic conditions. This process is crucial for bioremediation efforts aimed at reducing environmental contamination from chlorinated compounds .

Data Table: Biological Activities of this compound

特性

IUPAC Name |

sodium;2,3-dichlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O2.Na/c8-5-3-1-2-4(6(5)9)7(10)11;/h1-3H,(H,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEWSUBAQHLVATO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80635773 | |

| Record name | Sodium 2,3-dichlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118537-84-1 | |

| Record name | Benzoic acid, 2,3-dichloro-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118537841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,3-dichloro-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 2,3-dichlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。